

## A Comprehensive Technical Guide to the Pharmacokinetics of PT-88

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PT-88     |           |
| Cat. No.:            | B12373596 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Introduction

**PT-88** is an investigational, orally bioavailable, small molecule inhibitor of the Janus kinase 2 (JAK2) protein, a critical mediator in the JAK/STAT signaling pathway. Dysregulation of this pathway is implicated in the pathogenesis of various myeloproliferative neoplasms and autoimmune disorders. This document provides a comprehensive overview of the pharmacokinetic (PK) profile of **PT-88**, compiled from preclinical and Phase I clinical studies. The data herein is intended to support further research and development of **PT-88** as a potential therapeutic agent.

#### **Pharmacokinetic Profile**

The pharmacokinetic properties of **PT-88** have been characterized in multiple preclinical species and in healthy human volunteers. The compound exhibits favorable drug-like properties, including good oral absorption and dose-proportional exposure.

### **Preclinical Pharmacokinetics**

The single-dose pharmacokinetic parameters of **PT-88** were evaluated in male Sprague-Dawley rats and Cynomolgus monkeys. The results are summarized in the tables below.

Table 1: Single-Dose Pharmacokinetic Parameters of PT-88 in Sprague-Dawley Rats



| Parameter                       | 2 mg/kg Intravenous | 10 mg/kg Oral |
|---------------------------------|---------------------|---------------|
| Cmax (ng/mL)                    | 1250 ± 210          | 850 ± 150     |
| Tmax (h)                        | 0.25                | 1.0           |
| AUC <sub>0-in</sub> f (ng·h/mL) | 3200 ± 450          | 5400 ± 780    |
| t½ (h)                          | 2.5 ± 0.5           | 3.1 ± 0.6     |
| CL (L/h/kg)                     | 0.63 ± 0.09         | -             |
| Vd (L/kg)                       | 1.8 ± 0.3           | -             |
| F (%)                           | -                   | 68            |

Data are presented as mean ± standard deviation.

Table 2: Single-Dose Pharmacokinetic Parameters of PT-88 in Cynomolgus Monkeys

| Parameter          | 1 mg/kg Intravenous | 5 mg/kg Oral |
|--------------------|---------------------|--------------|
| Cmax (ng/mL)       | 880 ± 120           | 410 ± 95     |
| Tmax (h)           | 0.25                | 1.5          |
| AUCo-inf (ng·h/mL) | 1850 ± 260          | 3100 ± 510   |
| t½ (h)             | 3.8 ± 0.7           | 4.2 ± 0.9    |
| CL (L/h/kg)        | 0.54 ± 0.07         | -            |
| Vd (L/kg)          | 2.5 ± 0.4           | -            |
| F (%)              | -                   | 75           |

Data are presented as mean ± standard deviation.

### **Human Pharmacokinetics**

A Phase I, single-ascending dose study of **PT-88** was conducted in healthy adult male volunteers. The pharmacokinetic parameters following a single oral dose are presented below.



Table 3: Single Oral Dose Pharmacokinetic Parameters of PT-88 in Healthy Human Volunteers

| Parameter          | 50 mg      | 100 mg     | 200 mg      |
|--------------------|------------|------------|-------------|
| Cmax (ng/mL)       | 280 ± 60   | 590 ± 110  | 1150 ± 230  |
| Tmax (h)           | 1.5        | 2.0        | 2.0         |
| AUCo-inf (ng·h/mL) | 2100 ± 450 | 4500 ± 890 | 9200 ± 1700 |
| t½ (h)             | 8.5 ± 1.5  | 9.1 ± 1.8  | 9.5 ± 2.1   |

Data are presented as mean ± standard deviation.

# **Experimental Protocols**Preclinical Pharmacokinetic Studies

Animal Models: Male Sprague-Dawley rats (8-10 weeks old) and male Cynomolgus monkeys (3-5 years old) were used. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water.

#### Drug Administration:

- Intravenous (IV): **PT-88** was formulated in a solution of 20% Solutol HS 15 in saline and administered as a bolus injection via the tail vein (rats) or cephalic vein (monkeys).
- Oral (PO): PT-88 was formulated as a suspension in 0.5% methylcellulose and administered by oral gavage.

Sample Collection: Serial blood samples (approximately 0.25 mL) were collected from the jugular vein (rats) or femoral vein (monkeys) at predose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma was separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: Plasma concentrations of **PT-88** were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Plasma samples were precipitated with acetonitrile containing an internal standard. The supernatant was injected onto a C18 reverse-phase column. Detection was performed on a triple quadrupole mass



spectrometer in multiple reaction monitoring (MRM) mode. The lower limit of quantification (LLOQ) was 1 ng/mL.

Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software to determine the pharmacokinetic parameters.

#### **Human Phase I Clinical Trial**

Study Design: This was a randomized, double-blind, placebo-controlled, single-ascending dose study in healthy adult male volunteers.

Drug Administration: **PT-88** was administered as an oral capsule with 240 mL of water following an overnight fast.

Sample Collection: Blood samples were collected at predose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose. Plasma was processed and stored as described for the preclinical studies.

Bioanalytical Method and PK Analysis: The bioanalytical method and pharmacokinetic analysis were the same as described for the preclinical studies.

# Visualizations Signaling Pathway of PT-88



Click to download full resolution via product page



Caption: The inhibitory action of **PT-88** on the JAK/STAT signaling pathway.

## **Experimental Workflow for Preclinical PK Study**





Click to download full resolution via product page

Caption: Workflow for a typical preclinical pharmacokinetic study of PT-88.

 To cite this document: BenchChem. [A Comprehensive Technical Guide to the Pharmacokinetics of PT-88]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373596#understanding-the-pharmacokinetics-of-pt-88]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com